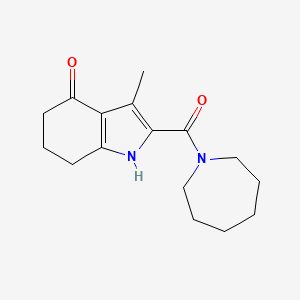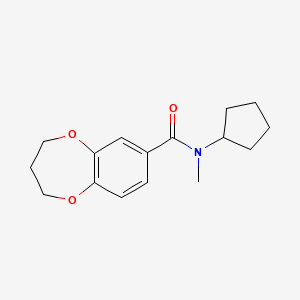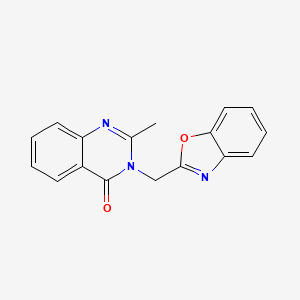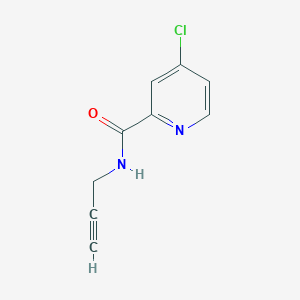
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one, also known as AMTI, is a chemical compound that has been used in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one acts as a selective antagonist of the mu opioid receptor, which is responsible for the analgesic effects of opioids. By blocking the mu opioid receptor, 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one can reduce the analgesic effects of opioids and prevent their addictive properties. 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has also been found to act as a partial agonist of the kappa opioid receptor, which can lead to the activation of this receptor and the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has been found to have different biochemical and physiological effects, depending on the receptor it interacts with. By blocking the mu opioid receptor, 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one can reduce the analgesic effects of opioids and prevent their addictive properties. By acting as a partial agonist of the kappa opioid receptor, 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one can lead to the activation of this receptor and the regulation of mood, anxiety, and stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has several advantages and limitations for lab experiments. One advantage is its selectivity for the mu opioid receptor, which can lead to more specific results in studies involving this receptor. However, its partial agonist activity at the kappa opioid receptor can complicate the interpretation of results in studies involving this receptor. Another limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one. One direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the study of its effects on other opioid receptors, such as the delta opioid receptor, which is involved in the regulation of mood and pain. Additionally, the study of 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one in combination with other compounds, such as opioid agonists and antagonists, can provide insights into the interactions between different receptors and their effects on pain management and addiction.
Synthesemethoden
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one can be synthesized using different methods, including the reaction of 3-methylindole-4,7-dione with azepane-1-carboxylic acid, followed by hydrogenation, cyclization, and dehydration. Another method involves the reaction of 2,3-dihydro-1H-indol-4-one with azepane-1-carboxylic acid, followed by hydrogenation and dehydration.
Wissenschaftliche Forschungsanwendungen
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has been used in various scientific research applications, including the study of opioid receptors, which are involved in pain management and addiction. 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has been found to be a selective antagonist of the mu opioid receptor, which is responsible for the analgesic effects of opioids. This compound has also been used in the study of the kappa opioid receptor, which is involved in the regulation of mood, anxiety, and stress.
Eigenschaften
IUPAC Name |
2-(azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-14-12(7-6-8-13(14)19)17-15(11)16(20)18-9-4-2-3-5-10-18/h17H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJCDFWLCZYEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)






![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)

![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)


